2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidinamines It features a pyrimidine ring substituted with a cyclopropyl group and a 1,3-dimethyl-1H-pyrazol-5-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazole derivative. One common synthetic route includes the reaction of hydrazine with a suitable diketone to form the pyrazole core, followed by further functionalization to introduce the cyclopropyl and pyrimidinyl groups.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine include its potential use as a pharmacophore in drug discovery. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound has shown promise in preclinical studies for its antileishmanial and antimalarial activities. Its ability to inhibit the growth of parasites makes it a candidate for further research and development of antiparasitic drugs.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole core but differ in their substituents and functional groups.
Pyrimidinamines: Similar to the target compound but with variations in the substituents on the pyrimidine ring.
Uniqueness: 2-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-amine stands out due to its specific combination of cyclopropyl and pyrazolyl groups, which confer unique chemical and biological properties compared to other pyrazole and pyrimidinamine derivatives.
Properties
IUPAC Name |
2-cyclopropyl-6-(2,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-7-5-10(17(2)16-7)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYISDRXUDUBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C3CC3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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